4-[(Hexyloxy)methyl]aniline
Overview
Description
“4-[(Hexyloxy)methyl]aniline” is an organic compound with the linear formula CH3(CH2)5OC6H4NH2 . It has a molecular weight of 193.29 . This compound was used in the synthesis of 4-hydroxy-4’-hexyloxyazobenzene .
Molecular Structure Analysis
The molecular structure of “4-[(Hexyloxy)methyl]aniline” is represented by the SMILES string CCCCCCOc1ccc(N)cc1
. This indicates that the compound consists of a benzene ring (C6H4) attached to an aniline (NH2) and a hexyloxy methyl group (CH3(CH2)5O).
Physical And Chemical Properties Analysis
“4-[(Hexyloxy)methyl]aniline” has a boiling point of 155-158 °C/5 mmHg and a melting point of 43-45 °C . The compound is classified as a combustible solid .
Scientific Research Applications
Synthesis of 4-hydroxy-4’-hexyloxyazobenzene
- Application Summary : This compound has been used as a starting material in the synthesis of 4-hydroxy-4’-hexyloxyazobenzene .
Methylation of Anilines
- Application Summary : While not specifically about “4-[(Hexyloxy)methyl]aniline”, anilines in general have been efficiently methylated with methanol catalysed by cyclometalated ruthenium complexes .
- Method of Application : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .
- Results or Outcomes : The methylation of anilines with methanol was typically achieved at elevated temperatures in the presence of either molecularly-defined complexes or heterogenous materials .
Synthesis of New Thermal Stable Compounds
- Application Summary : This compound has been used in the synthesis of new thermal stable compounds .
- Method of Application : Molar equivalents of 4-[(4-(hexyloxy)phenylimino)methyl] benzoic acid and 4-substitutedphenol were dissolved in dry methylene chloride (DCM). N,N′-dicyclohexylcarbodiimide (DCC), and trace amounts of 4-dimethylaminopyridine (DMAP) were added to the reaction mixture .
Safety And Hazards
properties
IUPAC Name |
4-(hexoxymethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-3-4-5-10-15-11-12-6-8-13(14)9-7-12/h6-9H,2-5,10-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTZYKHXPRPBJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Hexyloxy)methyl]aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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